molecular formula C12H21N3O2S2 B7049415 4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole

4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole

Cat. No.: B7049415
M. Wt: 303.4 g/mol
InChI Key: UOKVMPZAAMLNKF-UHFFFAOYSA-N
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Description

4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles and piperazines Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, while piperazines are six-membered rings containing two nitrogen atoms at opposite positions

Properties

IUPAC Name

4-[[4-(3-methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c1-19(16,17)8-2-3-14-4-6-15(7-5-14)9-12-10-18-11-13-12/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKVMPZAAMLNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1CCN(CC1)CC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole typically involves multiple steps. One common method involves the reaction of a thiazole derivative with a piperazine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to a temperature range of 80-120°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole include other thiazole and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both thiazole and piperazine moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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